molecular formula C12H17N3S B12264320 2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine

2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine

Cat. No.: B12264320
M. Wt: 235.35 g/mol
InChI Key: YVAMKXDTUWEFJD-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine typically involves multi-step reactions starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

2-(2-methylsulfanylpyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

InChI

InChI=1S/C12H17N3S/c1-16-12-13-6-5-11(14-12)15-7-9-3-2-4-10(9)8-15/h5-6,9-10H,2-4,7-8H2,1H3

InChI Key

YVAMKXDTUWEFJD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)N2CC3CCCC3C2

Origin of Product

United States

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